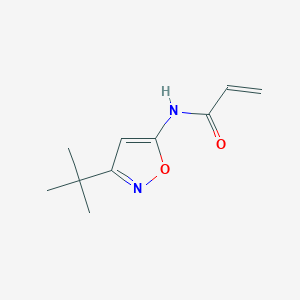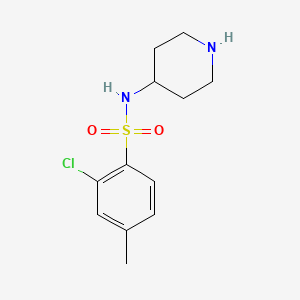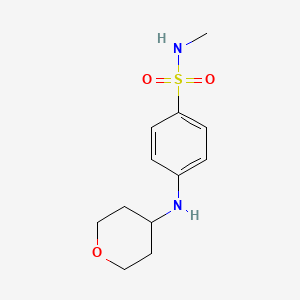![molecular formula C12H16ClNO5S B7556800 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid, also known as CP-153, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CP-153 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has been widely used in scientific research as a tool to study the physiological and pathological roles of mGluR5 in the central nervous system. It has been shown to be effective in blocking the effects of mGluR5 activation in various animal models of neurological disorders, including anxiety, depression, addiction, and epilepsy. 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has also been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory.
Wirkmechanismus
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid acts as a competitive antagonist of mGluR5, binding to the receptor site and preventing the activation of downstream signaling pathways. The activation of mGluR5 leads to the activation of phospholipase C (PLC), which in turn activates the inositol triphosphate (IP3) pathway and the protein kinase C (PKC) pathway. By blocking the activation of mGluR5, 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid inhibits the downstream signaling cascades and modulates the synaptic transmission and plasticity.
Biochemical and Physiological Effects:
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has been shown to have various biochemical and physiological effects in the central nervous system. It has been demonstrated to reduce the excitability of neurons and inhibit the release of glutamate, the major excitatory neurotransmitter in the brain. 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and GABA. In addition, 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has several advantages as a research tool. It is highly selective for mGluR5, with minimal off-target effects on other receptors. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to the use of 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid. Its potency and efficacy may vary depending on the experimental conditions and the animal model used. In addition, the long-term effects of 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid on the central nervous system are still unclear and require further investigation.
Zukünftige Richtungen
There are several future directions for the research on 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid. One direction is to explore its potential therapeutic applications in neurological disorders, such as anxiety, depression, and epilepsy. Another direction is to investigate the role of mGluR5 in synaptic plasticity and learning, and the potential use of 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid in cognitive enhancement. Furthermore, the development of novel mGluR5 antagonists with improved efficacy and selectivity may provide new tools for the study of mGluR5 function and the treatment of neurological disorders.
Synthesemethoden
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid can be synthesized by reacting 3-chloro-4-methoxyaniline with pentanoic acid in the presence of a sulfonyl chloride reagent. The reaction proceeds through an amide bond formation between the amine group of the aniline and the carboxylic acid group of the pentanoic acid, followed by sulfonylation of the resulting amide with the sulfonyl chloride reagent. The final product is obtained after purification by column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-3-4-10(12(15)16)14-20(17,18)8-5-6-11(19-2)9(13)7-8/h5-7,10,14H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYGAYFMZLYYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

